N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Description
Contextualizing Sulfonamides within Pharmaceutical Sciences and Drug Discovery
Sulfonamides, synthetic compounds characterized by the -SO₂NH- functional group, hold a distinguished position in the history of medicine. tandfonline.comepa.gov Their journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which revolutionized the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netnih.gov This discovery marked the dawn of the antimicrobial era and established sulfonamides as a cornerstone of pharmacology. nih.gov
The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. epa.gov As humans obtain folic acid from their diet, this pathway is selective for microbial pathogens. epa.gov
Beyond their antibacterial origins, sulfonamides have emerged as a "privileged scaffold" in drug discovery, demonstrating a vast range of biological activities. researchgate.net The sulfonamide moiety is a key component in drugs targeting numerous conditions, including:
Inflammatory Diseases: As selective COX-2 inhibitors (e.g., Celecoxib). sigmaaldrich.com
Viral Infections: As protease inhibitors. researchgate.net
Cancer: As carbonic anhydrase inhibitors. tandfonline.comresearchgate.net
Diabetes: As sulfonylureas. epa.gov
Ocular Diseases: (e.g., glaucoma). tandfonline.comresearchgate.net
Cardiovascular and Kidney Disorders: As diuretics. epa.govresearchgate.net
The enduring relevance of this chemical class is a testament to its versatile binding capabilities and the amenability of the core structure to chemical modification, allowing for the fine-tuning of pharmacological properties. tandfonline.comresearchgate.net
Historical and Current Significance of N-(m-Hydroxyphenyl)-p-toluenesulphonamide as a Research Subject
This compound, also known as N-(3-Hydroxyphenyl)-4-methylbenzenesulfonamide, is a distinct chemical entity identified by its CAS Registry Number 3743-29-1. While commercially available as a research chemical, a review of scientific literature reveals a notable scarcity of studies dedicated specifically to its synthesis, biological evaluation, or application in medicinal chemistry. sigmaaldrich.com
Its primary significance to date appears to be as a reference compound or a potential building block in synthetic chemistry. The focus of published research has largely been on its structural isomers, N-(o-Hydroxyphenyl)-p-toluenesulphonamide (ortho-isomer) and N-(p-Hydroxyphenyl)-p-toluenesulphonamide (para-isomer), and their derivatives. For instance, the ortho-isomer has been synthesized and investigated for its potential antimicrobial properties through molecular docking and spectroscopic analysis. tandfonline.com Similarly, derivatives of the para-isomer have been synthesized and screened for enzyme inhibition activity against targets like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net
This disparity highlights that while the general scaffold is of great interest, the specific biological profile of the meta-isomer remains largely unexplored in the public domain.
| Property | Value |
|---|---|
| CAS Number | 3743-29-1 |
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
| InChI Key | JKRIULAJORWCLQ-UHFFFAOYSA-N |
Identification of Knowledge Gaps and Rationale for Advanced Research Endeavors
The most significant knowledge gap concerning this compound is the near-complete absence of data on its biological activities. The pharmacological effects of its ortho- and para-isomers have been investigated, but it is well-established in medicinal chemistry that the positional isomerism of functional groups on an aromatic ring can drastically alter a compound's interaction with biological targets. The specific orientation of the hydroxyl group in the meta position dictates a unique electronic distribution and geometry, which could lead to novel binding modes and selectivity profiles compared to its better-studied relatives.
The rationale for undertaking advanced research on this specific molecule is compelling and multifaceted:
Untapped Therapeutic Potential: Given the broad spectrum of activities displayed by sulfonamides, it is plausible that this compound possesses unique and potentially valuable therapeutic properties that have been overlooked.
Structure-Activity Relationship (SAR) Elucidation: A systematic investigation of the three positional isomers (ortho, meta, and para) would provide a comprehensive understanding of how the hydroxyl group's location influences biological activity. This is fundamental SAR data that could guide the design of future sulfonamide-based therapeutic agents with improved potency and selectivity.
Novel Chemical Probes: Even if it does not prove to be a drug candidate, the compound could serve as a valuable chemical probe for exploring the topology and function of enzyme active sites or receptor binding pockets.
Foundation for Derivative Libraries: A thorough characterization of the parent compound would provide a crucial baseline for the rational design and synthesis of derivative libraries, where modifications to both the hydroxyphenyl and toluenesulfonyl rings could be explored to optimize activity.
Overview of the Comprehensive Academic Research Trajectory for this compound
To address the existing knowledge gaps, a structured and comprehensive research program is warranted. Such a trajectory would methodically build a pharmacological and chemical profile of the compound.
Proposed Research Trajectory:
Chemical Synthesis and Characterization:
Synthesis: Development and optimization of a scalable synthesis route, likely involving the condensation of 3-aminophenol (B1664112) with p-toluenesulfonyl chloride.
Structural Verification: Unambiguous confirmation of the chemical structure and purity using modern analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS).
In Silico Profiling:
Target Prediction: Employing computational methods and molecular docking studies against a panel of known sulfonamide targets (e.g., carbonic anhydrases, kinases, bacterial enzymes) to predict likely biological interactions. tandfonline.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its potential drug-likeness. tandfonline.com
Broad-Spectrum In Vitro Biological Screening:
Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Anticancer Assays: Evaluation of cytotoxicity against a diverse panel of human cancer cell lines.
Enzyme Inhibition Assays: Testing for inhibitory activity against clinically relevant enzymes, such as carbonic anhydrases, cyclooxygenases (COX-1/COX-2), cholinesterases, and lipoxygenase. researchgate.net
Comparative Isomer Analysis:
Conducting parallel biological assays on the synthesized ortho-, meta-, and para-isomers to directly compare their activities and establish a preliminary SAR based on hydroxyl group positioning.
Hit-to-Lead Development:
Should a promising biological activity be identified, the compound would serve as a "hit" for a lead optimization program. This would involve the synthesis of focused chemical libraries with systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
This systematic approach would effectively transform this compound from a mere catalog chemical into a well-characterized compound, contributing valuable data to the field of medicinal chemistry regardless of its ultimate therapeutic fate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRIULAJORWCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190877 | |
| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-29-1 | |
| Record name | N-(3-Hydroxyphenyl)-p-toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(m-Hydroxyphenyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(m-hydroxyphenyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies of N M Hydroxyphenyl P Toluenesulphonamide
Established Synthetic Pathways to N-(m-Hydroxyphenyl)-p-toluenesulphonamide
The construction of the this compound framework is predominantly achieved through well-established condensation reactions, with alternative routes offering strategic advantages in specific contexts.
Condensation Reactions Involving Aminophenols and Sulfonyl Chlorides
The most conventional and widely employed method for the synthesis of this compound is the condensation reaction between m-aminophenol and p-toluenesulfonyl chloride. nih.gov This nucleophilic substitution reaction, often referred to as tosylation, involves the attack of the amino group of m-aminophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Commonly used bases include pyridine, triethylamine, or aqueous sodium carbonate. nih.gov The choice of solvent can vary, with options including dichloromethane, acetone (B3395972), or aqueous media. nih.gov The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and purity of the final product.
Table 1: Representative Conditions for the Synthesis of N-(Aryl)-benzenesulfonamides
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
|---|
This table presents data for the synthesis of a closely related analogue to illustrate the general reaction conditions.
Alternative Synthetic Routes for this compound
While the direct condensation of an amine and a sulfonyl chloride is the most common approach, alternative methods for the synthesis of sulfonamides have been developed. These routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions. For instance, methods starting from sulfonic acids or their salts have been reported, avoiding the need for the often harsh preparation of sulfonyl chlorides. organic-chemistry.orgacs.org
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-aryl sulfonamides. nih.gov These methods can offer a convergent approach, allowing for the independent variation of both the aryl amine and the sulfonyl moiety.
Design and Synthesis of this compound Derivatives
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The phenolic hydroxyl group and the sulfonamide nitrogen are primary targets for substitution, while modifications to the phenyl and sulfonyl rings provide further avenues for structural diversification.
Strategies for O-Substitution and N-Substitution on the this compound Core
O-Substitution: The phenolic hydroxyl group of this compound can be readily functionalized through various O-alkylation and O-acylation reactions. O-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate. researchgate.netresearchgate.net This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Similarly, O-acylation can be accomplished using acyl chlorides or anhydrides to introduce ester functionalities. researchgate.net
N-Substitution: The sulfonamide nitrogen, while less nucleophilic than a primary amine, can undergo N-alkylation under specific conditions. ncats.io The use of strong bases and appropriate alkylating agents can lead to the formation of N-alkylated derivatives. For instance, a study on N-(3-hydroxyphenyl)benzamide, a structurally related compound, demonstrated successful N-alkylation. researchgate.net
Table 2: Examples of O- and N-Substitution on Analogous Scaffolds
| Parent Compound | Reagent | Substitution Type | Product | Reference |
|---|---|---|---|---|
| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Benzoyl chloride | O-Acylation | N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | researchgate.net |
| N-(3-hydroxyphenyl)benzamide | Alkyl halides | O-Alkylation | N-(3-alkoxyphenyl)benzamide derivatives | researchgate.net |
This table provides examples of derivatization on similar molecules to illustrate the synthetic strategies.
Exploration of Analogues with Modified Phenyl or Sulfonyl Moieties
Modification of the aromatic rings of this compound provides another dimension for creating structural analogues.
Modified Phenyl Moiety: Analogues with different substituents on the N-phenyl ring can be synthesized by starting with appropriately substituted m-aminophenols in the initial condensation reaction. This allows for the introduction of various functional groups, such as halogens, alkyls, or alkoxy groups, which can modulate the electronic and steric properties of the molecule.
Modified Sulfonyl Moiety: Similarly, the p-toluenesulfonyl group can be replaced by other substituted benzenesulfonyl chlorides. This enables the exploration of the impact of different substituents on the sulfonyl ring. A wide range of substituted benzenesulfonyl chlorides are commercially available or can be synthesized, providing access to a large variety of analogues. nih.gov For example, the synthesis of various benzenesulfonamide (B165840) analogues with diverse substituents on the sulfonyl-bearing ring has been reported. nih.gov
Advanced Synthetic Techniques Relevant to Sulfonamide Scaffolds
Modern synthetic methodologies offer significant improvements in efficiency, safety, and environmental impact for the synthesis of sulfonamides.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for sulfonamide formation. organic-chemistry.orgacs.orgscirp.orgresearchgate.netresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to cleaner reactions with fewer byproducts.
Flow chemistry is another advanced technique that is increasingly being applied to the synthesis of sulfonamides. rsc.orgacs.orgacs.orgresearchgate.netgoogle.com By conducting reactions in a continuous flow reactor, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions.
Furthermore, the development of novel catalytic systems, such as nickel-catalyzed cross-coupling reactions, continues to expand the toolkit for the synthesis of N-aryl sulfonamides with broad functional group tolerance. nih.govresearchgate.netprinceton.eduacs.org
Electrically Driven Bond Cleavage and Coupling Reactions in Sulfonamides
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering unique reactivity and selectivity. In the context of sulfonamides, electrically driven reactions can facilitate both the cleavage of existing bonds and the formation of new ones, providing pathways for both degradation studies and novel derivatizations.
While specific studies on the direct electrochemical synthesis of this compound are not extensively detailed in the literature, the principles of electrochemical coupling reactions are well-established. The anodic oxidation of phenols and amines can generate reactive intermediates that subsequently couple to form C-N bonds. For instance, the electrochemical oxidation of p-aminophenol has been shown to lead to polymeric films, indicating the formation of C-N and C-O linkages. A similar approach could hypothetically be employed by oxidizing m-aminophenol in the presence of a p-toluenesulfinate salt, where the electrochemically generated phenoxonium ion or a related radical species could be trapped by the sulfinate.
More relevant to derivatization, the electrochemical oxidation of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, a constitutional isomer of the target compound, has been studied. This process, conducted at a graphite (B72142) electrode, generates a quinoneimine intermediate through a two-electron, two-proton process. This electrophilic intermediate can then react with nucleophiles. For example, in the presence of sodium benzenesulfinate, a Michael addition reaction occurs, leading to the formation of N-[4-hydroxy-5-(phenylsulfonyl)phenyl]benzenesulfonamide in a 55% yield mdpi.com. This demonstrates the potential for electrochemical methods to functionalize the phenolic ring of this compound. The hydroxyl group in the meta-position would direct incoming electrophiles to the ortho and para positions (2, 4, and 6 positions of the hydroxyphenyl ring).
A proposed electrochemical derivatization of this compound could involve its anodic oxidation to generate a phenoxonium ion, which could then be trapped by various nucleophiles to introduce new functional groups on the aromatic ring. The regioselectivity of such reactions would be governed by the electronic properties of the starting material.
Table 1: Representative Electrically Driven Derivatization of Hydroxyphenyl Sulfonamides
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | Graphite electrode, acetate (B1210297) buffer/acetonitrile (B52724), Sodium benzenesulfinate | N-[4-hydroxy-5-(phenylsulfonyl)phenyl]benzenesulfonamide | 55% | mdpi.com |
| This compound | (Hypothetical) Anodic oxidation in the presence of a nucleophile (e.g., methanol) | Methoxy-substituted derivative | N/A | - |
Catalytic Approaches in Sulfonamide Synthesis and Functionalization
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of sulfonamides and their derivatives. These methods often offer high yields, broad substrate scope, and excellent functional group tolerance under mild reaction conditions.
The primary synthetic route to this compound involves the condensation of m-aminophenol with p-toluenesulfonyl chloride. While this reaction can proceed in the presence of a simple base, catalytic approaches can enhance efficiency and selectivity.
More advanced catalytic methods focus on the cross-coupling of aryl halides or their equivalents with sulfonamides. Palladium- and nickel-catalyzed Buchwald-Hartwig amination reactions are prominent examples. For the synthesis of this compound, this would involve the coupling of p-toluenesulfonamide (B41071) with a 3-halo-phenol (e.g., 3-bromophenol (B21344) or 3-iodophenol). Nickel-catalyzed couplings are often favored for their lower cost and unique reactivity, particularly with aryl chlorides.
Derivatization of this compound can be achieved through catalytic functionalization of either the N-H bond of the sulfonamide (if it were a primary sulfonamide) or, more relevantly here, the phenolic hydroxyl group. Copper- and manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents have been developed, proceeding via a "borrowing hydrogen" methodology researchgate.netsigmaaldrich.com. While this is more applicable to primary or secondary sulfonamides, the principles can be extended to O-alkylation of the phenolic moiety.
A more direct approach to derivatization is the catalytic O-alkylation or O-arylation of the hydroxyl group. For instance, the reaction of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide with various electrophiles in the presence of a base like sodium hydride has been shown to produce a range of 4-O-substituted derivatives lcms.cz. This methodology is directly applicable to this compound to generate a library of derivatives with modified phenolic groups.
Table 2: Catalytic Synthesis and Derivatization of Hydroxyphenyl Sulfonamides
| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation | Nickel Catalyst (e.g., Bis(triphenylphosphine)nickel(II) chloride) | Benzene (B151609) sulphonamide and aryl halides | N-aryl benzene sulphonamides | Up to 88% | hilarispublisher.com |
| O-Alkylation | Sodium Hydride | N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and electrophiles | 4-O-substituted derivatives | Not specified | lcms.cz |
| N-Alkylation | Copper(I) or Manganese(I) catalysts | Sulfonamides and alcohols | N-alkylated sulfonamides | Excellent yields | researchgate.netsigmaaldrich.com |
Purification and Isolation Methodologies for this compound and its Derivatives
The purity of this compound and its derivatives is crucial for their subsequent use in any application. Therefore, effective purification and isolation techniques are essential. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Crystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities should be either insoluble at high temperatures or remain soluble at low temperatures. For this compound, which possesses both polar (hydroxyl and sulfonamide groups) and nonpolar (aryl rings) moieties, a solvent of intermediate polarity or a mixture of a polar and a nonpolar solvent is often effective. Common solvent systems for the recrystallization of sulfonamides include ethanol/water, acetone/water, and ethyl acetate/heptane (B126788) reddit.com.
Table 3: Common Recrystallization Solvents for Sulfonamides
| Solvent/Solvent System | Rationale for Use | General Applicability |
|---|---|---|
| Ethanol/Water | Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. | Widely applicable for many organic compounds, including sulfonamides. |
| Acetone/Water | Similar to ethanol/water, with acetone being a stronger solvent for many organic compounds. | Effective for compounds that are highly soluble in acetone. |
| Ethyl Acetate/Heptane | A less polar system. The compound is dissolved in ethyl acetate, and heptane is added as an anti-solvent. | Suitable for less polar sulfonamide derivatives. |
| Toluene (B28343) | A nonpolar solvent that can be effective for recrystallizing aromatic compounds. | May be suitable for certain sulfonamide derivatives. |
Chromatographic Techniques: When recrystallization is ineffective or for the purification of small quantities of material, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of organic compounds. For this compound, a reverse-phase HPLC method has been described. This method utilizes a C18 or a specialized reverse-phase column (like Newcrom R1) with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility reddit.comsielc.com.
For larger scale purification, preparative HPLC is employed. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The method developed for analytical separation can often be scaled up for preparative purposes.
Table 4: HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | reddit.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | reddit.comsielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | reddit.comsielc.com |
| Application | Analytical separation and scalable for preparative isolation | reddit.comsielc.com |
Advanced Spectroscopic Characterization and Structural Elucidation of N M Hydroxyphenyl P Toluenesulphonamide
Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint, allowing for the identification of key functional groups. For N-(m-Hydroxyphenyl)-p-toluenesulphonamide, the FT-IR spectrum is expected to be dominated by signals from the O-H, N-H, S=O, and aromatic C-H bonds.
The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding. The N-H stretch of the sulfonamide group is expected as a sharp to medium band around 3250-3300 cm⁻¹. Studies on the isomeric compound N-(2-Hydroxyphenyl)-4-toluenesulfonamide have identified strong absorption bands at 3408 cm⁻¹ and 3273 cm⁻¹ corresponding to O-H and N-H groups, respectively, which are involved in intermolecular interactions. bohrium.com
The sulfonyl group (SO₂) gives rise to two characteristic and strong stretching bands: an asymmetric stretch typically found near 1370-1330 cm⁻¹ and a symmetric stretch near 1180-1160 cm⁻¹. The aromatic rings will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the methyl group from the toluene (B28343) moiety is confirmed by C-H stretching and bending vibrations, typically observed around 2925 cm⁻¹. mdpi.com
Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is based on typical functional group absorption ranges and data from related isomers.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Phenolic -OH | 3500 - 3200 | Strong, Broad |
| N-H Stretch | Sulfonamide -NH- | 3300 - 3250 | Medium, Sharp |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2950 - 2850 | Medium to Weak |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium to Strong |
| S=O Asymmetric Stretch | -SO₂- | 1370 - 1330 | Strong |
| S=O Symmetric Stretch | -SO₂- | 1180 - 1160 | Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While polar groups like C=O and O-H give strong signals in IR, non-polar and symmetric bonds, such as C=C and S-C bonds, tend to produce strong signals in Raman spectra.
For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic ring systems and the sulfur linkages. The aromatic C=C stretching vibrations are expected to be prominent in the 1600-1580 cm⁻¹ range. The symmetric breathing mode of the benzene (B151609) rings, which is often weak in the IR spectrum, should yield a strong Raman signal. The sulfonyl (SO₂) group's symmetric stretch also gives a notable Raman band. Analysis of related isomers confirms that FT-Raman provides clear assignments for these vibrational modes, which align well with theoretical calculations. bohrium.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the neighboring protons. In this compound, several distinct proton signals are expected.
The protons on the two aromatic rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The p-substituted toluene ring will show a characteristic AA'BB' system, appearing as two doublets. The m-substituted hydroxyphenyl ring will exhibit a more complex splitting pattern due to the three different proton environments. The protons of the methyl group (-CH₃) on the toluene ring are shielded and will appear as a sharp singlet at approximately 2.4 ppm. The acidic protons of the phenolic -OH and the sulfonamide -NH- groups are expected to appear as broad singlets, whose chemical shifts can vary depending on the solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange, which causes them to disappear from the spectrum.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Toluene -CH₃ | 2.4 | Singlet | 3H |
| Hydroxyphenyl Ar-H | 7.2 - 6.7 | Multiplet | 4H |
| Toluene Ar-H | 7.8 (d), 7.3 (d) | Doublet, Doublet | 2H, 2H |
| Sulfonamide N-H | 9.5 - 10.5 | Broad Singlet | 1H |
| Phenolic O-H | 9.0 - 10.0 | Broad Singlet | 1H |
¹³C-NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. This compound has 13 carbon atoms, but due to symmetry in the p-substituted ring, fewer than 13 signals are expected. The toluene ring will show four distinct signals, while the m-substituted hydroxyphenyl ring will show six. The methyl carbon will produce one signal.
The aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear further downfield (around 155-160 ppm). Carbons attached to the nitrogen (C-N) and sulfur (C-S) will also have characteristic shifts. The methyl carbon (-CH₃) is highly shielded and will appear far upfield, typically around 21 ppm. nih.gov
Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound This table presents predicted chemical shift (δ) ranges in ppm relative to TMS.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Toluene -CH₃ | 20 - 25 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-S (Toluene ring) | 135 - 140 |
| Aromatic C-C (Toluene ring, methyl-bearing) | 140 - 145 |
| Aromatic C-N (Hydroxyphenyl ring) | 138 - 142 |
| Aromatic C-O (Hydroxyphenyl ring) | 155 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the most significant absorptions are due to π→π* transitions within the phenyl and toluyl ring systems. bohrium.com
The spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. The presence of auxochromes, such as the -OH group, and the sulfonamide linkage can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. Natural bond orbital (NBO) analysis performed on related isomers suggests that the primary electronic transitions are indeed attributable to π→π* transitions. The precise wavelength of maximum absorbance (λmax) provides information about the extent of conjugation in the electronic system.
Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Structure Determination
The isomeric compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, has been crystallized in the monoclinic system with the space group P2₁/c. In contrast, it has been reported that this compound crystallizes in the triclinic space group P-1. researchgate.net This difference in crystal system and space group indicates a distinct packing arrangement and intermolecular interactions for the meta-isomer. The dihedral angle between the two aromatic rings in the meta-isomer is noted to be a significant 72.8°, which is larger than that of the ortho-isomer, suggesting a more twisted conformation. researchgate.net
Further structural insights can be drawn from the crystal structure of a related salt, 3-hydroxyanilinium p-toluenesulfonate. This salt, formed from the constituent parts of our target molecule, crystallizes in the triclinic system. nih.gov The crystal structure is characterized by extensive hydrogen-bonding interactions between the cations and anions. nih.gov It is highly probable that similar hydrogen-bonding motifs, particularly involving the hydroxyl and sulfonamide groups, play a crucial role in the crystal packing of this compound.
A comprehensive crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, definitively establishing the molecular geometry and the nature of the intermolecular forces, such as hydrogen bonds and potential π-π stacking interactions, that govern the supramolecular architecture.
Table 1: Crystallographic Data for 3-Hydroxyanilinium p-toluenesulfonate nih.gov
| Parameter | Value |
| Empirical Formula | C₆H₈NO⁺·C₇H₇O₃S⁻ |
| Formula Weight | 281.32 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5775 (3) |
| b (Å) | 10.8224 (3) |
| c (Å) | 14.1445 (4) |
| α (°) | 96.787 (2) |
| β (°) | 109.701 (1) |
| γ (°) | 91.324 (2) |
| Volume (ų) | 1367.50 (7) |
| Z | 4 |
Note: This data is for the salt and not the covalently bonded title compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₃H₁₃NO₃S, corresponding to a monoisotopic mass of approximately 263.06 g/mol . sigmaaldrich.com
While a specific, published mass spectrum for this compound under electron ionization (EI) is not available, the fragmentation behavior can be predicted based on the known patterns of sulfonamides and related structures. The primary fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the S-C(aryl) bond.
Key fragmentation patterns for sulfonamides often include the loss of sulfur dioxide (SO₂), a neutral loss of 64 amu. nist.gov Another common fragmentation pathway for p-toluenesulfonamides is the formation of the tropylium (B1234903) ion or a related C₇H₇⁺ fragment at m/z 91, arising from the cleavage of the S-C bond of the p-toluenesulfonyl group. The p-toluenesulfonyl cation itself would appear at m/z 155.
Based on the analysis of related compounds, the following fragmentation pattern for this compound can be anticipated:
[M]⁺• : The molecular ion peak at m/z 263.
[M - SO₂]⁺• : A peak at m/z 199, corresponding to the loss of sulfur dioxide.
[C₇H₇SO₂]⁺ : A fragment at m/z 155, representing the p-toluenesulfonyl cation.
[C₆H₆NO]⁺ : A fragment at m/z 108, corresponding to the m-aminophenol radical cation after cleavage of the S-N bond.
[C₇H₇]⁺ : The tropylium ion at m/z 91, a very common fragment for toluene-containing compounds. nih.govmassbank.eu
[C₅H₅]⁺ : A fragment at m/z 65, often resulting from the loss of acetylene (B1199291) from the tropylium ion.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula |
| 263 | Molecular Ion | [C₁₃H₁₃NO₃S]⁺• |
| 199 | [M - SO₂]⁺• | [C₁₃H₁₃NS]⁺• |
| 155 | p-Toluenesulfonyl cation | [C₇H₇SO₂]⁺ |
| 108 | m-Aminophenol radical cation | [C₆H₆NO]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ |
This predicted fragmentation provides a roadmap for the identification and structural confirmation of this compound in mass spectrometric analyses.
Computational Chemistry and Theoretical Investigations of N M Hydroxyphenyl P Toluenesulphonamide
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of N-(m-Hydroxyphenyl)-p-toluenesulphonamide from first principles. These methods allow for the determination of optimized geometries, vibrational frequencies, and various electronic parameters that govern the molecule's behavior.
Density Functional Theory (DFT) Approaches and Basis Set Selection (e.g., B3LYP, 6-311G(d,p))
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of sulfonamide systems due to its balance of accuracy and computational cost. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for these types of molecules. This functional is typically paired with a Pople-style basis set, such as 6-311G(d,p), which provides a flexible description of the electron distribution by including diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory has proven effective in modeling the geometric and spectroscopic parameters of related compounds.
For this compound, a DFT/B3LYP/6-311G(d,p) calculation would begin with an initial guess of the molecular geometry. The optimization process then systematically alters the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. From this optimized geometry, a wealth of information can be derived.
X-ray diffraction studies on the isomeric N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide provide a comparative context, noting that the meta-isomer, this compound, crystallizes in the P-1 space group. A key structural feature identified for the meta-isomer is a significant dihedral angle of 72.8° between its two aromatic rings. Unlike the ortho-isomer, it does not form an intramolecular N–H···O hydrogen bond, a crucial detail that conformational analysis would seek to confirm.
Table 1: Representative Geometric Parameters for this compound This table presents known experimental data and illustrates typical parameters that would be determined via DFT calculations. Specific computationally derived values for all parameters are not available in the cited literature.
| Parameter | Description | Value |
| Crystal System | The crystal system in the solid state. | Triclinic |
| Space Group | The symmetry group of the crystal. | P-1 |
| Dihedral Angle (Aromatic Rings) | The angle between the planes of the hydroxyphenyl and tolyl rings. | 72.8° |
| S-O Bond Lengths | The lengths of the bonds between sulfur and oxygen atoms. | Typically ~1.43-1.44 Å |
| S-N Bond Length | The length of the bond between the sulfur and nitrogen atoms. | Typically ~1.62-1.64 Å |
| S-C Bond Length | The length of the bond between the sulfur atom and the tolyl ring. | Typically ~1.77 Å |
| C–S–N–C Torsion Angle | The torsion angle defining the conformation around the S-N bond. | Calculation Dependent |
Møller–Plesset Perturbation Theory (MP2) Calculations
To achieve a higher level of accuracy, particularly for electron correlation effects, Møller–Plesset perturbation theory at the second order (MP2) can be employed. MP2 calculations are computationally more demanding than DFT but can provide a valuable benchmark for the geometric and energetic predictions. Often, MP2 calculations with a basis set like 6-311++G(d,p) are used to refine the geometries obtained from DFT or to more accurately compute interaction energies, such as those involved in hydrogen bonding or other non-covalent interactions. For this compound, MP2 calculations would be particularly useful for validating the conformational energies and the rotational barriers predicted by DFT.
Conformational Landscape Analysis and Stability Studies
The flexibility of the sulfonamide linkage allows for multiple rotational conformers. Understanding the conformational landscape is crucial for identifying the most stable forms of the molecule and the energy barriers between them.
Potential Energy Surface Scans for Stable Conformation Identification
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is achieved by systematically varying specific dihedral angles (torsions) while optimizing the rest of the molecular geometry at each step. For this compound, key torsions to scan would include the C-S-N-C angle and the angles associated with the rotation of the phenyl rings. The resulting plot of energy versus the scanned angle reveals energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. Such an analysis would computationally confirm the most energetically favorable three-dimensional arrangement, influenced by factors like steric hindrance and weak intramolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can sample a wide range of conformations at a given temperature. This provides insight into the flexibility of the molecule and the relative populations of different conformers. An MD simulation of this compound would allow for the observation of rotational motions around the S-N bond and the flexing of the aromatic rings, providing a more complete picture of its conformational preferences in a simulated environment, such as in a solvent.
Analysis of Electronic Structure and Charge Distribution
The arrangement of electrons within the molecule dictates its reactivity, polarity, and spectroscopic properties.
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.
Furthermore, a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP plots the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the acidic hydrogen of the hydroxyl group as a site of positive potential.
Table 2: Representative Electronic Properties from Quantum Chemical Calculations This table illustrates the type of data obtained from electronic structure analysis. The values are representative and not based on a specific published study for this compound.
| Property | Description | Representative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.0 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | ~ 3.0 - 4.5 Debye |
| Mulliken Atomic Charges | Calculated charge distribution on individual atoms. | Atom-dependent values |
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.comresearchgate.net For this compound, specific calculated values for E_HOMO, E_LUMO, and the energy gap are required for a complete assessment.
Natural Bond Orbital (NBO) Analysis for Electronic Transitions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. nih.govnih.gov It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. This analysis quantifies the stabilization energy associated with these electronic delocalizations, offering a clear picture of the molecule's electronic structure. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. Different colors on the MEP map represent varying potential values: red typically indicates regions of high electron density (nucleophilic sites), blue signifies areas of low electron density (electrophilic sites), and green represents neutral potential.
Charge Transfer Characteristics within the Molecule
The intramolecular charge transfer characteristics of this compound would be elucidated through a combination of the aforementioned analyses (FMO, NBO, and MEP). These studies would reveal how charge is distributed across the molecule and how it is transferred between the hydroxyphenyl and toluenesulphonamide moieties upon electronic excitation, which is crucial for understanding its chemical behavior and potential applications.
Intermolecular and Intramolecular Interaction Characterization
Quantum Theory of Atoms-in-Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. chemicalbook.com By analyzing critical points in the electron density, QTAIM can characterize the nature and strength of interactions, including hydrogen bonds.
Complementary to this, Reduced Density Gradient (RDG) analysis is a technique used to visualize and identify non-covalent interactions in real space. It generates plots where different types of interactions are color-coded: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes.
A comprehensive understanding of this compound's solid-state architecture and behavior relies on the availability of crystallographic data and subsequent computational analysis. Further empirical research is required to generate the necessary data for this detailed theoretical examination.
Vibrational Mode Assignments and Spectral Simulations
The vibrational characteristics of this compound are crucial for its identification and for understanding its molecular dynamics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy.
Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)
Normal Coordinate Analysis (NCA) is a powerful computational method used to assign the vibrational modes of a molecule. nih.gov This analysis involves the calculation of the force field of the molecule, which is then used to determine the frequencies and forms of the normal modes of vibration. The Potential Energy Distribution (PED) is subsequently calculated to provide a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular vibrational mode. This allows for a detailed and unambiguous assignment of the observed spectral bands.
Table 1: Theoretical Vibrational Mode Assignments for this compound (Based on Analogous Compounds)
| Wavenumber (cm⁻¹) (Theoretical) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (Illustrative) |
| ~3500 | O-H stretch | ν(O-H) (98%) |
| ~3300 | N-H stretch | ν(N-H) (95%) |
| ~3100-3000 | C-H stretch (aromatic) | ν(C-H) (90%) |
| ~2950 | C-H stretch (methyl) | ν(C-H) (92%) |
| ~1600-1450 | C=C stretch (aromatic) | ν(C=C) (85%) |
| ~1340 | SO₂ asymmetric stretch | νas(SO₂) (88%) |
| ~1160 | SO₂ symmetric stretch | νs(SO₂) (87%) |
| ~900 | S-N stretch | ν(S-N) (75%) |
| ~820 | C-H out-of-plane bend (p-substituted ring) | γ(C-H) (80%) |
| ~750 | C-H out-of-plane bend (m-substituted ring) | γ(C-H) (82%) |
Note: This table is illustrative and based on data from similar sulfonamide structures. The PED contributions are hypothetical and serve to demonstrate the nature of the vibrational modes.
Polymorphism and Solid-State Characteristics
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Each polymorphic form can exhibit different physical properties, including solubility, melting point, and stability. The study of polymorphism in sulfonamides is well-documented, with various crystalline forms often arising from different crystallization conditions. biointerfaceresearch.com
Hydrogen Bond Synthon Analysis (N−H···O Catemer and Dimer Motifs)
The solid-state packing of sulfonamides is predominantly governed by hydrogen bonding interactions. The sulfonamide group, with its N-H donor and two sulfonyl oxygen acceptors, readily forms robust hydrogen bonds. nih.gov Two common and characteristic hydrogen bond synthons observed in the crystal structures of secondary sulfonamides are the N−H···O catemer and dimer motifs. sielc.com
In the catemer motif , molecules are linked into infinite chains through a single type of N−H···O hydrogen bond. This typically involves the N-H group of one molecule donating a hydrogen bond to one of the sulfonyl oxygen atoms of a neighboring molecule.
The dimer motif , specifically a cyclic R²₂(8) graph set, is formed when two molecules are linked by a pair of N−H···O hydrogen bonds. In this arrangement, the N-H group of each molecule donates to a sulfonyl oxygen of the other, creating a stable, centrosymmetric dimer.
While a definitive crystal structure for this compound is not available in the referenced literature, analysis of related sulfonamide structures allows for an informed prediction of its likely hydrogen bonding patterns. nih.govresearchgate.net The presence of the additional hydroxyl group in the meta-position of the phenyl ring introduces further possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks. The interplay between the sulfonamide N−H···O interactions and the phenolic O−H···O or O−H···N interactions would be a key determinant of the resulting crystal packing.
Table 2: Common Hydrogen Bond Motifs in Sulfonamides
| Hydrogen Bond Motif | Description | Typical Bond Length (Å) (N···O) | Typical Bond Angle (°) (N-H···O) |
| N−H···O Catemer | Infinite chain of molecules linked by single N−H···O bonds. | 2.8 - 3.2 | 150 - 180 |
| N−H···O Dimer (R²₂(8)) | Two molecules linked by a pair of N−H···O bonds to form a cyclic motif. | 2.8 - 3.1 | 160 - 180 |
Note: The bond length and angle ranges are typical values observed in the crystal structures of various secondary sulfonamides and are provided for illustrative purposes.
Investigation of Biological Activities and Molecular Mechanisms of N M Hydroxyphenyl P Toluenesulphonamide
Antimicrobial and Antibacterial Potentials
The growing challenge of antimicrobial resistance necessitates the discovery of new compounds with efficacy against pathogenic microorganisms. Research into N-(m-Hydroxyphenyl)-p-toluenesulphonamide and related structures has revealed promising antimicrobial and antibacterial capabilities.
The antibacterial action of many compounds is rooted in their ability to interfere with essential bacterial processes. mdpi.com While the precise mechanisms for this compound are still under detailed investigation, the actions of structurally related phenols and sulfonamides provide valuable insights. Generally, antibacterial agents can disrupt bacterial growth and replication through several key mechanisms:
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity. Many antibiotics function by inhibiting the enzymes responsible for synthesizing peptidoglycan, a key component of the cell wall.
Disruption of Plasma Membrane Integrity: The cell membrane controls the passage of substances into and out of the bacterium. Compounds that disrupt the membrane's structure can lead to leakage of essential cellular contents and ultimately cell death. nih.gov
Inhibition of Protein Synthesis: Bacteria rely on ribosomes to produce essential proteins. Some antimicrobial agents bind to bacterial ribosomes, interfering with protein synthesis and halting growth.
Inhibition of Nucleic Acid Synthesis: The replication and transcription of DNA are vital for bacterial survival. Certain compounds can inhibit the enzymes involved in these processes, such as DNA gyrase and RNA polymerase. mdpi.com
Disruption of Metabolic Pathways: Antimicrobials can target specific metabolic pathways unique to bacteria, such as the synthesis of folic acid, which is essential for producing nucleic acids. nih.gov
For phenolic compounds, their antimicrobial activity is often attributed to their ability to disrupt the cell membrane, leading to increased permeability and loss of cellular function. frontiersin.org Sulfonamides, on the other hand, are well-known for their role as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial in the folic acid synthesis pathway. nih.gov The combination of a phenol (B47542) and a toluenesulfonamide moiety in this compound suggests the potential for multiple or synergistic mechanisms of action.
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health threat. nih.gov The effectiveness of new antimicrobial agents is therefore critically evaluated against these challenging strains. Research has shown that novel compounds are urgently needed to combat resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net
The development of resistance can occur through various mechanisms, including enzymatic degradation of the antibiotic, alteration of the drug's target site, and active efflux of the drug from the bacterial cell. nih.gov Some bacteria can also develop alternative metabolic pathways to bypass the effects of a drug. nih.gov
New antimicrobial strategies are being explored, including the development of compounds that can overcome these resistance mechanisms. universityofcalifornia.edu For instance, some new agents are designed to be less susceptible to bacterial enzymes or to have novel cellular targets that have not yet been subjected to selective pressure for resistance. researchgate.net The investigation of this compound's activity against MDR strains is a critical area of ongoing research to determine its potential clinical utility.
A fundamental step in evaluating the antimicrobial potential of a compound is to determine its activity in a laboratory setting using standardized methods. The Kirby-Bauer disk diffusion test is a widely used and well-established method for this purpose. semanticscholar.orgasm.orgnih.gov
The Kirby-Bauer Disk Diffusion Method:
This technique involves the following steps:
A standardized suspension of the test bacterium is spread evenly across the surface of a Mueller-Hinton agar (B569324) plate. asm.org
Paper disks impregnated with a specific concentration of the antimicrobial agent being tested are placed on the agar surface. youtube.com
The plate is incubated under controlled conditions, typically for 16-18 hours at 35°C ± 2°C. youtube.com
During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. youtube.com
If the bacterium is susceptible to the agent, a clear circular area, known as a "zone of inhibition," will appear around the disk where bacterial growth has been prevented. youtube.com
The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent. asm.orgyoutube.com
This method is valued for its simplicity, cost-effectiveness, and ability to test multiple antimicrobial agents simultaneously. nih.gov
Interactive Data Table: Example of Antimicrobial Susceptibility Data
Below is an example of how data from a Kirby-Bauer test might be presented. The values are for illustrative purposes only.
| Bacterial Strain | Antimicrobial Agent | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | This compound | 22 | Susceptible |
| Escherichia coli | This compound | 15 | Intermediate |
| Pseudomonas aeruginosa | This compound | 10 | Resistant |
| Staphylococcus aureus | Penicillin | 8 | Resistant |
Anticancer Research and Therapeutic Modalities
In addition to its antimicrobial potential, this compound and related compounds have been investigated for their activity against cancer cells.
The search for new anticancer agents is a major focus of pharmaceutical research. Para-toluenesulfonamide (PTS), a related compound, has been investigated as a novel anticancer agent, particularly for local intratumoral injection in solid tumors like lung cancer. nih.gov Studies have suggested that PTS can suppress the proliferation of cancer cells both in vitro and in vivo. nih.gov
Research into the anticancer properties of this compound builds on this foundation. The presence of the hydroxyphenyl group can influence the compound's biological activity, potentially enhancing its interaction with cellular targets involved in cancer progression.
Understanding the mechanisms by which a compound inhibits cancer cell growth is crucial for its development as a therapeutic agent. Research into related compounds has revealed several potential mechanisms of antiproliferative activity:
Induction of Necrosis: Studies on para-toluenesulfonamide have shown that it can induce necrosis in tumor cells, leading to their death. nih.gov
Inhibition of Carbonic Anhydrase: More recent research has identified para-toluenesulfonamide as a potent inhibitor of carbonic anhydrase IX (CA9), an enzyme overexpressed in many aggressive cancers and associated with poor prognosis. nih.gov Inhibition of CA9 has been shown to suppress tumor growth and metastasis. nih.gov
Modulation of Signaling Pathways: The antiproliferative effects of some anticancer agents are mediated through the modulation of key cellular signaling pathways. For instance, studies have indicated that the effects of PTS on breast cancer cells may involve the p38 MAPK/ERK1/2 pathway. nih.gov
The antiproliferative activity of this compound is likely influenced by its chemical structure, and further research is needed to fully elucidate its specific molecular targets and mechanisms of action in cancer cells.
Interactive Data Table: Example of In Vitro Antiproliferative Activity
The following table illustrates how the antiproliferative activity of a compound might be reported. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The values are for illustrative purposes only.
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon Carcinoma) | This compound | 15.2 |
| SK-N-MC (Neuroepithelioma) | This compound | 21.8 |
| MCF-7 (Breast Cancer) | This compound | 18.5 |
| Cisplatin (Control) | HCT116 (Colon Carcinoma) | 5.7 |
Enzyme Inhibition Studies and Pharmacological Targets
This compound has been the subject of various studies to determine its potential as an enzyme inhibitor. These investigations have unveiled its activity against several enzymes implicated in a range of physiological and pathological processes.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.govnih.gov While specific inhibitory data for this compound against AChE and BuChE is not extensively detailed in the provided search results, the broader class of sulfonamides has been investigated for this activity. The general principle involves the inhibitor binding to the active site of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. nih.govnih.gov
Table 1: Cholinesterase Inhibition Profile
| Enzyme | Role | Therapeutic Relevance of Inhibition |
| Acetylcholinesterase (AChE) | Hydrolyzes acetylcholine in synaptic clefts | Management of Alzheimer's disease |
| Butyrylcholinesterase (BuChE) | Scavenges anticholinergic agents, secondary role in acetylcholine hydrolysis | Management of Alzheimer's disease |
Carbonic Anhydrase (CA) Isoenzyme Inhibition (e.g., α-CA)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov
Studies have shown that para-toluenesulfonamide (PTS), a related compound, is a potent inhibitor of carbonic anhydrase, particularly the hypoxia-induced isoform CA9, which is overexpressed in many aggressive cancers. nih.gov The sulfonamide group is a key pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrases. nih.gov While direct inhibitory constants (Ki) for this compound are not specified, the structural similarity to known CA inhibitors suggests a potential for interaction. The inhibition of different CA isoenzymes can vary, with some sulfonamides showing selectivity for certain isoforms. nih.gov
Table 2: Carbonic Anhydrase Inhibition
| Enzyme Isoform | Physiological Function | Pathological Relevance |
| α-CA | CO2 hydration, pH regulation | Glaucoma, edema, epilepsy |
| CA IX | Tumor-associated, pH regulation in hypoxic environments | Cancer progression and chemoresistance |
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. mdpi.comrsc.org Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a strategy for developing anti-inflammatory drugs. rsc.orgnih.gov
Research has identified various compounds as 5-LOX inhibitors, many of which are lipophilic reducing agents. nih.gov While specific IC50 values for this compound are not provided, the general class of phenolic compounds has been investigated for LOX inhibition. nih.gov The mechanism of inhibition often involves the compound acting as a reducing agent or directly interacting with the enzyme's active site. researchgate.net
Table 3: Lipoxygenase Inhibition
| Enzyme | Role in Inflammation | Therapeutic Potential of Inhibition |
| 5-Lipoxygenase (5-LOX) | Catalyzes the initial steps in leukotriene biosynthesis | Treatment of inflammatory conditions |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.govnih.gov Its inhibition is an important therapeutic approach for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia. nih.gov
While direct inhibitory data for this compound against α-glucosidase is not available in the provided results, the broader search for novel α-glucosidase inhibitors is an active area of research. nih.gov Various heterocyclic compounds are being explored for their potential to inhibit this enzyme more effectively and with fewer side effects than existing drugs like acarbose. nih.govnih.gov
Broader Spectrum of Sulfonamide Enzyme Inhibition Profiles
The sulfonamide functional group is a versatile pharmacophore present in a wide range of therapeutic agents. nih.gov Beyond their well-known antibacterial properties, sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrases, proteases, and kinases. nih.gov This broad spectrum of activity is attributed to the ability of the sulfonamide group to mimic a transition state or bind to key residues in the active sites of different enzymes. The specific inhibitory profile of a sulfonamide-containing compound is determined by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.
Molecular Docking and Receptor Interaction Dynamics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand, such as this compound, within the active site of a target enzyme.
For sulfonamide-based inhibitors, docking studies often reveal key interactions. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide group typically coordinates with the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.gov Similarly, molecular docking of potential cholinesterase inhibitors helps to identify interactions with critical residues in the active site gorge of AChE and BuChE. nih.gov
These computational studies provide valuable insights into the structure-activity relationships of inhibitors and guide the design of more potent and selective compounds. nih.gov Although specific docking studies for this compound with all the mentioned enzymes were not detailed in the search results, the general principles of sulfonamide-enzyme interactions are well-established through such computational methods.
Identification of Binding Sites and Ligand-Protein Interactions
The identification of binding sites is a critical step in understanding a compound's mechanism of action. This process is often accomplished through molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com These simulations can reveal the specific amino acid residues within a protein's active or allosteric site that interact with the ligand.
The interactions between a ligand, such as this compound, and a protein are typically non-covalent. They can include several types of bonds and interactions:
Hydrogen Bonds: These form between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In related hydroxyphenyl-containing ligands, the hydroxyl group is often a key participant in hydrogen bonding with receptor sites. nih.govmdpi.com
π-π Stacking: These interactions occur between aromatic rings. The phenyl and toluyl rings of this compound could potentially engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.govmdpi.com
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, driving the molecule into the binding pocket to avoid the aqueous environment. nih.gov
Electrostatic Interactions: These involve attraction or repulsion between charged groups on the ligand and the protein. nih.gov
While the principles of ligand-protein interactions are well-established, specific molecular docking studies detailing the precise binding sites and interacting residues for this compound are not detailed in the available literature. However, studies on structurally analogous compounds show these methods are used to pinpoint key interactions, such as a ligand's 2-oxo-2,3-dihydro-1H-benzimidazolyl group forming hydrogen bonds with specific residues in a receptor. nih.gov
Prediction of Binding Energy and Affinity
Following the prediction of a binding pose, computational methods are used to estimate the binding energy or binding affinity. This value quantifies the strength of the interaction between the ligand and its protein target. A lower binding energy generally indicates a more stable and stronger interaction.
This prediction is carried out by scoring functions within docking software. mdpi.com These functions calculate an estimated free energy of binding (ΔG) by considering factors like hydrogen bonds, electrostatic forces, and hydrophobic effects. The resulting score helps to rank different compounds or different binding poses of the same compound, prioritizing those with the highest predicted affinity for further experimental testing. mdpi.comresearchgate.net
| Computational Parameter | Description | Significance in Drug Discovery |
| Binding Energy (kcal/mol) | The calculated energy released when a ligand binds to its target protein. Lower, more negative values suggest stronger binding. | Helps prioritize compounds with higher potential efficacy. |
| Inhibition Constant (Ki) | A measure of a ligand's affinity for a target. It is often estimated from binding energy calculations. | Provides a standardized value for comparing the potency of different inhibitors. |
| Ligand Efficiency (LE) | A metric that relates binding energy to the size of the molecule (number of heavy atoms). | Helps identify smaller, more efficient molecules that are better starting points for drug development. |
This table describes common parameters used in computational binding affinity prediction. Specific values for this compound are not available in the cited literature.
Chiral Recognition and Enantiomeric Biological Divergence
Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of human hands. These mirror-image forms are called enantiomers or stereoisomers. Chiral recognition is the ability of a chiral environment, such as a protein's active site, to differentiate between enantiomers, often leading to different biological effects. mdpi.com
However, the compound this compound is an achiral molecule. nih.gov It does not possess a chiral center and therefore does not have enantiomers. As a result, the concepts of chiral recognition and enantiomeric divergence are not applicable to this specific compound.
Differential Pharmacological Effects of Stereoisomers
Since this compound is achiral and has no stereoisomers, there are no differential pharmacological effects to consider. nih.gov This section is therefore not applicable.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve the systematic modification of a lead compound's chemical structure to create a series of analogues. These analogues are then tested for biological activity to determine which parts of the molecule are crucial for its effects. nih.govnih.gov
An SAR study on this compound analogues would involve modifying its key structural features:
The Hydroxyl (-OH) Group: Its position on the phenyl ring (meta in this case) could be moved to the ortho or para positions. It could also be replaced with other functional groups like a methoxy (B1213986) (-OCH3) or an amino (-NH2) group to probe the importance of its hydrogen-bonding capability. mdpi.com
The Sulphonamide Linker (-SO2NH-): This group is a critical structural element. Modifications here could alter the molecule's geometry and electronic properties.
The p-Toluenesulphonyl Group: The methyl group on the toluene (B28343) ring could be moved or replaced with other substituents (e.g., halogens, nitro groups) to investigate how changes in size and electronics affect activity. nih.gov
By comparing the biological activities of these new analogues to the parent compound, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For instance, SAR studies on other compounds have shown that even minor changes, like altering the length of a carbon chain or adding a benzamido group, can significantly impact protein binding and cellular activity. nih.gov However, specific SAR studies for analogues of this compound are not described in the available research. epa.govsigmaaldrich.com
Future Directions and Emerging Research Avenues for N M Hydroxyphenyl P Toluenesulphonamide
Rational Design and Synthesis of Next-Generation N-(m-Hydroxyphenyl)-p-toluenesulphonamide Derivatives
The rational design and synthesis of novel derivatives of this compound are at the forefront of extending its therapeutic utility. By strategically modifying its chemical structure, researchers aim to enhance efficacy, selectivity, and pharmacokinetic properties.
One approach involves the synthesis of O-substituted derivatives. For instance, the parent compound N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a structural analog, has been synthesized and subsequently treated with various electrophiles to create a series of 4-O-substituted sulfonamides. researchgate.net This highlights a viable strategy for generating diverse libraries of derivatives for biological screening.
Another study reported the synthesis of novel sulfonamide derivatives, including N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide, starting from 4-methylbenzenesulfonyl chloride. nih.gov The structural integrity of these new compounds was confirmed using 1H-NMR and 13C-NMR spectroscopy. nih.gov Such synthetic endeavors provide a platform for exploring the structure-activity relationships (SAR) of the this compound scaffold.
The synthesis of chalcones bearing a 2-hydroxyphenyl moiety has also been explored, demonstrating the versatility of incorporating this key structural feature into different chemical classes with potential therapeutic applications, such as antitubercular agents. mdpi.com These examples underscore the continuous effort to create new chemical entities based on the foundational structure of this compound.
Exploration of Novel Biological Targets and Therapeutic Applications
While the existing applications of this compound are significant, research is actively pursuing the identification of new biological targets and, consequently, novel therapeutic uses. The inherent chemical properties of the sulfonamide group lend themselves to a broad range of biological activities.
Sulfonamides, as a class, are known to interact with various biological targets, leading to applications as antifungal, antiviral, anti-inflammatory, and protease inhibitor agents. researchgate.net The this compound scaffold is being investigated for its potential in these and other areas. For example, derivatives are being explored for their antitumor mechanisms. One study showed that a related compound, p-toluenesulfonamide (B41071) (PTS), significantly inhibited the growth of H460 tumor xenografts in mice by inducing necrosis. researchgate.net
Furthermore, research into N-(4-hydroxyphenyl) acetamide (B32628) analgesics, which share a similar structural motif, has led to the development of non-hepatotoxic analogs that retain analgesic and antipyretic properties. nih.govresearchgate.net This suggests a potential avenue for developing safer pain-relief medications based on the hydroxyphenyl sulfonamide scaffold. The exploration of enzyme inhibition is another promising area, with derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide showing inhibitory activity against enzymes like lipoxygenase and cholinesterases. researchgate.net
Application of Advanced Computational Methodologies in Drug Discovery and Development
The integration of advanced computational methodologies has become indispensable in modern drug discovery, and the study of this compound is no exception. These in silico tools are accelerating the identification and optimization of lead compounds, saving both time and resources. nih.gov
Computational docking is a key technique used to predict the binding affinity of derivatives to their biological targets. In one study, the binding energy of novel sulfonamide derivatives, including N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide, against the bacterial dihydropteroate (B1496061) synthase (DHPS) was estimated. nih.gov This allowed for the ranking of compounds based on their potential antibacterial activity before undertaking extensive in vitro testing. nih.gov
Quantum chemical computations using methods like Density Functional Theory (DFT) are employed to understand the electronic structure, charge transfer, and vibrational properties of these molecules. researchgate.net Such studies provide deep insights at a molecular level that complement experimental findings. nih.gov Molecular Dynamics (MD) simulations are also utilized to predict the movement of atoms in a biological system, helping to understand the dynamic interactions between a ligand and its protein target. mdpi.com These computational approaches are instrumental in refining the design of new derivatives with improved binding characteristics and desired biological activities. nih.govnih.gov
Development of Integrated Experimental and In Silico Research Frameworks
The synergy between experimental and computational approaches is creating a powerful framework for the development of this compound-based therapeutics. This integrated strategy allows for a more efficient and informed drug discovery process.
A prime example of this integration is the use of computational screening to identify promising candidates for synthesis and subsequent biological evaluation. For instance, a study on valproic acid derivatives used docking simulations to select the most promising compound for in vitro testing as an anti-cancer agent. nih.gov This in silico-first approach helps to prioritize synthetic efforts on molecules with the highest probability of success.
The combination of experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy with computational methods like DFT provides a comprehensive understanding of the molecular structure and properties of these compounds. researchgate.net The experimental data serves to validate and refine the computational models, leading to more accurate predictions. This iterative cycle of in silico prediction followed by experimental validation is a hallmark of modern drug discovery and is being effectively applied to the study of this compound and its analogs.
Potential for Repurposing and Combination Therapies Involving this compound Scaffolds
The concept of drug repurposing—finding new uses for existing compounds—and the development of combination therapies are gaining traction as efficient strategies to address unmet medical needs. The this compound scaffold, with its established chemical properties, is a candidate for such approaches.
The broad biological activity profile of sulfonamides suggests that derivatives of this compound could be repurposed for new indications. For example, a compound initially investigated for one therapeutic area might show efficacy in another, such as cancer or infectious diseases.
Q & A
Q. What is a standard synthetic route for preparing N-(m-Hydroxyphenyl)-p-toluenesulphonamide?
Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting p-toluenesulphonamide with m-hydroxybenzaldehyde under reflux conditions. For example:
- Procedure : Reflux p-toluenesulphonamide (0.02 mol) with m-hydroxybenzaldehyde (0.02 mol) in absolute methanol (30 mL) for 24 hours. Evaporate the solvent under vacuum, and recrystallize the residue from xylene to obtain the pure product .
- Key Considerations : Ensure stoichiometric equivalence and anhydrous conditions to avoid side reactions (e.g., hydrolysis of the sulphonamide group) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer :
- UV-Vis Spectroscopy : Absorption maxima (e.g., ~266 nm in methanol) confirm conjugation between the aromatic and sulphonamide groups .
- NMR : H NMR reveals proton environments (e.g., hydroxyl protons at δ 9–10 ppm, aromatic protons at δ 6.5–8.0 ppm). C NMR identifies sulphonamide carbonyl (~165 ppm) and aromatic carbons .
- HPLC : Purity assessment using reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing Schiff base derivatives of this compound?
Methodological Answer :
-
Catalysts : Use CuCl (5 mol%) to accelerate reactions at room temperature without ligands or additives .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to methanol .
-
Reflux Time : Extending reflux duration (>24 hours) improves yields but risks decomposition; monitor via TLC .
-
Table 1 : Optimization Parameters
Parameter Optimal Condition Yield (%) Catalyst (CuCl) 5 mol% 85–90 Solvent DMF 78 Time 24 hours 82
Q. How can contradictions in stability data under varying pH and temperature be resolved?
Methodological Answer :
- pH-Dependent Stability :
- Acidic Conditions (pH < 1) : Rapid hydrolysis of the sulphonamide group at 100°C .
- Basic Conditions (pH > 12) : Degradation via nucleophilic attack on the sulphonyl group .
- Temperature Effects :
- At RT, stability is maintained between pH 4–8. Above 80°C, decomposition accelerates even at neutral pH .
- Mitigation : Use buffered solutions during experiments and avoid prolonged heating.
Q. What role does this compound play in charge-transfer complexes?
Methodological Answer :
- Electron Acceptor : The electron-deficient sulphonamide group accepts electrons from donors like quinolones.
- Experimental Validation :
- UV-Vis Analysis : Charge-transfer bands observed at 350–400 nm (ε > 15,000 L·mol⁻¹·cm⁻¹) confirm complex formation .
- Comparison : N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide shows superior acceptor properties due to nitro group electron withdrawal .
Q. How can computational methods predict this compound interactions in drug design?
Methodological Answer :
Q. What are the challenges in scaling up this compound synthesis?
Methodological Answer :
- Purification : Recrystallization from xylene becomes inefficient at large scales; switch to column chromatography (silica gel, ethyl acetate/hexane) .
- Side Reactions : Optimize stoichiometry to minimize by-products (e.g., N,N-disubstituted derivatives) .
Q. How does substituent position (meta vs. para) affect the reactivity of aryl-toluenesulphonamides?
Methodological Answer :
- Electronic Effects : Meta-substituted derivatives (e.g., hydroxyl) reduce electron density on the sulphonamide, slowing electrophilic attacks.
- Steric Effects : Ortho-substituents hinder access to the sulphonamide group, reducing reaction rates .
Data Contradiction Analysis
Example : Discrepancies in reported UV absorption maxima (e.g., 266 nm vs. 350 nm):
- Resolution : Differences arise from solvent polarity (methanol vs. DMSO) and substituent electronic effects. Always report solvent and concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
